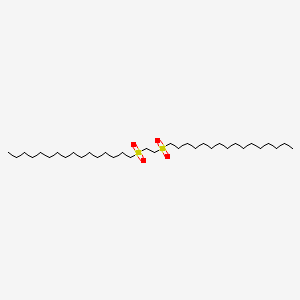
Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride typically involves the esterification of diphenylacetic acid with beta-(diethylamino)phenethyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, hydrochloric acid for esterification.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a catalyst in specific reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to modulation of biochemical processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its precise mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylacetic acid: A simpler analog with similar structural features but lacking the ester and amine functionalities.
Phenethylamine derivatives: Compounds with similar amine groups but different structural frameworks.
Caffeic acid phenethyl ester: Another ester derivative with distinct biological activities.
Uniqueness
Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in various fields of research and industry .
Propriétés
Numéro CAS |
96072-76-3 |
|---|---|
Formule moléculaire |
C26H30ClNO2 |
Poids moléculaire |
424.0 g/mol |
Nom IUPAC |
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C26H29NO2.ClH/c1-3-27(4-2)24(21-14-8-5-9-15-21)20-29-26(28)25(22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24-25H,3-4,20H2,1-2H3;1H |
Clé InChI |
RFDPOPLETTZCDZ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)

![[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate](/img/structure/B13788871.png)




![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
